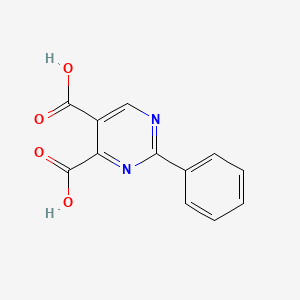

2-Phenylpyrimidine-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

64074-26-6 |

|---|---|

Molecular Formula |

C12H8N2O4 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

2-phenylpyrimidine-4,5-dicarboxylic acid |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)8-6-13-10(14-9(8)12(17)18)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) |

InChI Key |

NXFXEOKEPYJVGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Phenylpyrimidine 4,5 Dicarboxylic Acid

Historical and Current Approaches to Pyrimidine (B1678525) Ring Synthesis

The foundational step in synthesizing the target molecule is the construction of the pyrimidine ring. This is most commonly achieved through cyclocondensation reactions, a class of reactions that involves the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia.

Cyclocondensation Reactions for Pyrimidine Core Formation

The classical and most versatile method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.net This [3+3] cycloaddition approach is a cornerstone of pyrimidine chemistry. researchgate.net Variations of this method utilize a range of 1,3-dielectrophiles that react with 1,3-dinucleophiles to form the heterocyclic core. prepchem.com

For the synthesis of 2-phenylpyrimidine-4,5-dicarboxylic acid, a key precursor is a four-carbon 1,3-dielectrophile bearing the eventual carboxylic acid groups, or precursors thereof, at what will become the 4 and 5 positions of the pyrimidine ring. A suitable starting material would be a derivative of dioxosuccinic acid, such as diethyl 2,3-dioxosuccinate. The reaction proceeds by the initial attack of one nitrogen of the dinucleophilic amidine on one of the carbonyl carbons of the dielectrophile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

| Dinucleophile (Amidine) | Electrophile (1,3-Dicarbonyl) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzamidine (B55565) | Diethyl 2,3-dioxosuccinate | Acid or Base catalyst, Reflux | 2-Phenylpyrimidine-4,5-dicarboxylate ester |

| Guanidine | Ethyl acetoacetate | Base (e.g., Sodium Ethoxide) | 2-Aminopyrimidine derivative |

| Urea | Malonic acid | Phosphorus oxychloride | Barbituric acid (a pyrimidinetrione) |

This table presents generalized cyclocondensation reactions relevant to pyrimidine synthesis.

Strategic Introduction of the Phenyl Substituent at Position 2

The introduction of the phenyl group at the C2 position of the pyrimidine ring is most efficiently accomplished during the initial ring formation. The choice of the amidine component in the cyclocondensation reaction directly dictates the substituent at this position. researchgate.net

To synthesize the target compound, benzamidine is the required dinucleophile. When benzamidine reacts with an appropriate 1,3-dicarbonyl compound, the phenyl group is incorporated directly at the 2-position of the resulting pyrimidine ring. This strategy is highly regioselective and is the most common approach for preparing 2-arylpyrimidines. Alternative, less direct methods could involve a pre-formed pyrimidine ring with a leaving group (such as a halogen or a sulfonyl group) at the C2 position, which is then subjected to a cross-coupling reaction like a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane, respectively. However, incorporating the phenyl group from the outset via benzamidine is significantly more atom-economical and straightforward.

Regioselective Functionalization for 4,5-Dicarboxylic Acid Moieties

The introduction of the two carboxylic acid groups at the adjacent C4 and C5 positions presents a significant synthetic challenge. Several strategies can be employed, ranging from direct carboxylation to the modification of pre-installed functional groups.

Carboxylation Strategies (e.g., Carbon Dioxide Insertion, Oxidation Methods)

Direct carboxylation of an existing 2-phenylpyrimidine (B3000279) ring is generally difficult. A more feasible, though indirect, oxidation strategy involves the synthesis of a fused heterocyclic precursor, such as 2-phenylquinazoline. The benzene (B151609) ring of the quinazoline (B50416) can then be subjected to strong oxidative cleavage to yield the desired 4,5-dicarboxylic acid moiety on the pyrimidine ring. This approach is analogous to the known oxidation of 2-substituted benzimidazoles, which cleaves the fused benzene ring to produce imidazole-4,5-dicarboxylic acids using reagents like hydrogen peroxide in sulfuric acid. nih.gov Similarly, the oxidation of quinoxaline (B1680401) with potassium permanganate (B83412) is a well-established method for producing pyrazine-2,3-dicarboxylic acid, demonstrating the viability of oxidizing a fused aromatic ring to generate adjacent carboxylic acids.

Hydrolytic Cleavage of Ester Precursors to Dicarboxylic Acids

The most practical and widely used method for obtaining the 4,5-dicarboxylic acid functionality is through the hydrolysis of a corresponding diester precursor. The synthesis is first targeted to produce diethyl 2-phenylpyrimidine-4,5-dicarboxylate . This diester is typically synthesized via the cyclocondensation reaction described in section 2.1, using benzamidine and a suitable dicarbonyl ester like diethyl 2-formyl-3-oxosuccinate or a related equivalent.

Once the diester is isolated and purified, it is converted to the final dicarboxylic acid through hydrolysis. This is usually achieved by heating the ester in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous/alcoholic solvent system. researchgate.net The reaction is followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate salts and precipitate the final dicarboxylic acid product.

Table 2: Typical Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Methanol | Reflux | A common and effective method for complete hydrolysis. researchgate.net |

| Potassium Hydroxide (KOH) | Water/Ethanol | 50-100 °C | Similar to NaOH, often used interchangeably. |

| Lithium Hydroxide (LiOH) | Water/THF | Room Temp to Reflux | Often used for more sensitive substrates. |

Multi-component Reactions for Direct Assembly

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are exceptionally well-suited for assembling its diester precursor.

A plausible three-component approach could involve the reaction of benzamidine, an orthoester such as triethyl orthoformate, and a reactive diester like diethyl acetylenedicarboxylate. Such reactions are known to produce highly functionalized heterocyclic systems. researchgate.net The ZnCl2-catalyzed three-component coupling of functionalized enamines, orthoesters, and ammonium (B1175870) acetate (B1210297) to form 4,5-disubstituted pyrimidines highlights a facile and practical method for preparing the core pyrimidine skeleton which could be adapted for this purpose. Another powerful MCR is the Biginelli reaction, which, although traditionally yielding dihydropyrimidines, can be modified and followed by an oxidation step to produce fully aromatic pyrimidines. These MCRs provide a rapid and convergent route to the key pyrimidine diester intermediate, which can then be hydrolyzed as previously described.

Advanced Synthetic Techniques and Methodological Development

Advanced synthetic strategies for this compound and its analogs focus on creating diverse molecular libraries and understanding the underlying chemical processes that govern their formation.

Parallel Synthesis Approaches for Analog Libraries

Parallel synthesis has emerged as a powerful tool for generating libraries of this compound analogs, facilitating high-throughput screening for various applications. This approach involves the simultaneous synthesis of a large number of distinct but structurally related compounds.

A common strategy involves the derivatization of the dicarboxylic acid core. For instance, libraries of amides can be efficiently generated from the parent dicarboxylic acid. nih.govnih.gov The use of coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has been optimized to improve parallel processing for the synthesis of 2-phenylpyrimidine derivatives. nih.gov This method allows for the rapid creation of a diverse set of amides by reacting the diacid with a variety of amines.

Another innovative approach is the "catch and release" strategy. This technique utilizes a solid-supported reagent to "capture" a building block from the solution. The captured molecule is then transformed through one or more reaction steps on the solid support. Finally, the desired product is "released" back into the solution, often incorporating a part of the cleaving reagent into its final structure. This method has been demonstrated for creating arrays of 2,4,5-trisubstituted pyrimidines, showcasing its potential for building complex pyrimidine libraries. researchgate.net

Table 1: Parallel Synthesis Approaches for Pyrimidine Derivatives

| Strategy | Key Reagents/Techniques | Products | Reference |

|---|---|---|---|

| Parallel Amidation | PyBOP, DMAP, DIEA | 2-Phenylpyrimidine carboxamides | nih.gov |

| Solution-Phase Synthesis | Itaconic acid, various amines | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | nih.gov |

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The formation of the core pyrimidine ring typically occurs via a cyclocondensation reaction. While specific kinetic studies on this compound are not extensively documented, the mechanisms of related pyrimidine syntheses, such as the Biginelli reaction, provide valuable insights.

The synthesis generally involves the condensation of three main components: an aryl aldehyde (benzaldehyde), a β-dicarbonyl compound (a derivative of diethyl oxalacetate), and a source of amidine (benzamidine). The reaction mechanism is thought to proceed through several key steps:

Initial Condensation: An acid-catalyzed condensation between the aldehyde and the amidine to form an N-acyliminium ion intermediate.

Nucleophilic Attack: The enolate of the β-dicarbonyl compound attacks the iminium ion.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form the dihydropyrimidine (B8664642) ring.

Oxidation: The dihydropyrimidine is then oxidized to the aromatic pyrimidine ring.

Kinetic studies on related systems, such as the formation of furan-dicarboxylic acids via the Henkel reaction, have shown that reaction pathways can be influenced by catalysts and reaction conditions, leading to different isomers. researchgate.netrsc.org Similar complexities can be anticipated in pyrimidine synthesis, where factors like catalyst choice, temperature, and solvent can affect reaction rates and product distribution. For instance, solvent-less synthesis using catalytic amounts of CuCl₂·2H₂O has been shown to be an efficient method for producing tetrahydropyrimidine (B8763341) derivatives, with the reaction proceeding via grinding of the reactants. mdpi.com

Derivatization Chemistry of this compound

The two carboxylic acid groups and the phenyl ring of this compound are key functional handles for a wide range of chemical transformations, allowing for extensive derivatization.

Formation of Esters, Amides, and Anhydrides

The carboxylic acid groups at the 4 and 5 positions are readily converted into a variety of functional derivatives, including esters, amides, and anhydrides.

Esters: Esterification can be achieved through standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and an amidinium salt, yielding the desired ester in moderate to excellent yields. organic-chemistry.orgresearchgate.net This highlights a direct route to pyrimidine esters which can be further hydrolyzed to the corresponding carboxylic acids if needed.

Amides: Amide formation is a cornerstone of derivatization for this compound. The dicarboxylic acid can be reacted with a wide range of primary and secondary amines using peptide coupling reagents. researchgate.netmdpi.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP are commonly used to facilitate the formation of the amide bond, often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.govmdpi.com This approach has been successfully applied in the parallel synthesis of amide libraries. nih.govnih.gov

Anhydrides: Intramolecular dehydration of the two adjacent carboxylic acid groups can lead to the formation of a cyclic anhydride (B1165640). This is typically achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting anhydride is a reactive intermediate that can be readily opened by nucleophiles to form mono-esters or mono-amides.

Table 2: Derivatization of the Carboxylic Acid Groups

| Derivative | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esters | Alcohol, Acid Catalyst (Fischer Esterification) | Diester | researchgate.net |

| Esters | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salt | Monoester | organic-chemistry.orgresearchgate.net |

| Amides | Amine, HATU, DIPEA | Diamide | mdpi.com |

| Amides | Amine, PyBOP, DMAP, DIEA | Diamide | nih.gov |

Transformations Involving the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution)

The phenyl group at the C2 position of the pyrimidine ring can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org However, the pyrimidine ring acts as a strong electron-withdrawing group, which has two major consequences for the reaction:

Deactivation: The phenyl ring is significantly deactivated towards electrophilic attack compared to benzene. This means that harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are often required. wikipedia.orgmasterorganicchemistry.com

Directing Effect: The pyrimidine ring is a meta-director. Incoming electrophiles will preferentially add to the position meta to the point of attachment to the pyrimidine ring. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the meta position. masterorganicchemistry.comlibretexts.org

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H) to the phenyl ring, again directed to the meta position. masterorganicchemistry.com

Friedel-Crafts Reactions: Both alkylation and acylation are generally difficult on such a deactivated ring and are often not feasible under standard conditions. libretexts.org

In some cases, functional groups can be introduced onto the phenyl ring of a precursor before it is used to construct the pyrimidine ring. For example, 2,4-diaminopyrimidine (B92962) derivatives have been modified by introducing methoxyl groups onto the phenyl ring. nih.gov

Modifications of the Pyrimidine Heterocycle

The pyrimidine ring itself can be chemically modified, although its electron-deficient nature makes it generally unreactive towards electrophilic attack. Instead, nucleophilic aromatic substitution (SNAr) is a more common transformation, particularly if leaving groups are present on the ring. mdpi.com

While the parent this compound does not have suitable leaving groups, related pyrimidine scaffolds are often built from precursors like 2,4,5-trichloropyrimidine (B44654). mdpi.com In such cases, the chlorine atoms can be sequentially displaced by various nucleophiles (e.g., amines, alkoxides) to build up substitution patterns. For example, the reaction of 2,4,5-trichloropyrimidine with an amine can lead to selective substitution at the C4 position. mdpi.com

Another powerful method for modifying the pyrimidine ring is through transition-metal-catalyzed cross-coupling reactions. If a halogen atom is present on the pyrimidine ring (e.g., a bromo- or chloro-pyrimidine), it can participate in reactions like the Suzuki-Miyaura coupling (using boronic acids) or Buchwald-Hartwig amination (using amines) to form new carbon-carbon or carbon-nitrogen bonds, respectively. mdpi.com

Furthermore, the pyrimidine ring can be used as a scaffold to construct fused heterocyclic systems. For example, appropriately substituted pyrimidines can be reacted with reagents like formic acid to form fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Benzamidine |

| Benzaldehyde |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

| Diethyl oxalacetate |

| Dicyclohexylcarbodiimide (DCC) |

| N,N-Diisopropylethylamine (DIPEA) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Itaconic acid |

| 2,4,5-Trichloropyrimidine |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that maps the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in different NMR experiments, the connectivity and spatial arrangement of atoms in 2-phenylpyrimidine-4,5-dicarboxylic acid can be determined with high precision.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in the molecule and their neighboring atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyrimidine (B1678525) rings, as well as the acidic protons of the carboxylic acid groups.

The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The sole proton on the pyrimidine ring is expected to be a singlet, significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and carboxylic acid groups. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a very downfield chemical shift, and its position can be sensitive to the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl H (ortho) | 7.5 - 7.7 | Multiplet |

| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet |

| Pyrimidine H-6 | 9.0 - 9.3 | Singlet |

| Carboxylic Acid OH | > 10.0 | Broad Singlet |

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the two carboxylic acid carbons at the most downfield region. The carbons of the pyrimidine ring would also be significantly deshielded. The phenyl group carbons would appear in the typical aromatic region. The quaternary carbons, those without any attached protons, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4, C-5 | 140 - 150 |

| Pyrimidine C-6 | 155 - 160 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 128 - 132 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons within the phenyl ring, helping to assign their specific positions. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. researchgate.netlibretexts.org It allows for the direct assignment of each proton signal to its corresponding carbon signal. researchgate.netlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netlibretexts.org This is particularly useful for identifying the connections between different fragments of the molecule, such as the link between the phenyl group and the pyrimidine ring, and the attachment of the carboxylic acid groups to the pyrimidine ring. researchgate.netlibretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the high-frequency region (typically 2500-3300 cm⁻¹) is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. rsc.orgresearchgate.net The C=O stretching vibration of the carboxylic acid groups would give rise to a strong, sharp band around 1700-1730 cm⁻¹. rsc.orgrsc.org

The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the rings would be observed in the 1400-1600 cm⁻¹ region. rsc.orgrsc.org The fingerprint region (below 1400 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and deformation modes.

Interactive Data Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong |

| C-H Bending | 1000 - 1300 | Medium |

| Ring Deformations | Below 1000 | Medium to Weak |

Raman Spectroscopy (FT-Raman)

Interactive Data Table: Predicted Raman Shifts

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Symmetric Ring Breathing (Phenyl) | ~1000 | Strong |

| Symmetric Ring Breathing (Pyrimidine) | 980-1020 | Strong |

| C=C Stretch (Aromatic Rings) | 1580 - 1620 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elucidating the structural features of a compound through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₈N₂O₄), the calculated exact mass is 244.0484 g/mol . Experimental HRMS analysis of related pyrimidine derivatives has demonstrated the utility of this technique in confirming their synthesis and purity. For instance, in the characterization of similar compounds, the observed mass-to-charge ratio (m/z) in HRMS analysis typically aligns closely with the calculated value, often within a few parts per million (ppm), providing strong evidence for the assigned chemical formula.

The fragmentation of dicarboxylic acids in mass spectrometry often involves the loss of carboxyl groups. In the case of aromatic dicarboxylic acids, characteristic fragmentation patterns include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like dicarboxylic acids, often preserving the molecular ion. In the analysis of compounds similar to this compound, ESI-MS is frequently used to confirm the molecular weight. For example, in the ESI-MS spectrum of ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate, a related derivative, the protonated molecular ion [M+H]⁺ was observed at m/z 286.1598, which closely matches the calculated mass of 286.1550. This demonstrates the effectiveness of ESI-MS in identifying the molecular ions of such pyrimidine systems.

The fragmentation pattern in ESI-MS/MS experiments can provide further structural information. For dicarboxylic acids, common fragmentation pathways include the sequential loss of the two carboxylic acid groups, which would correspond to losses of 45 Da (-COOH) from the parent ion of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₈N₂O₄ |

| Calculated Exact Mass | 244.0484 g/mol |

| Predicted [M-H]⁻ Ion | 243.0409 m/z |

| Predicted [M+H]⁺ Ion | 245.0560 m/z |

| Primary Fragmentation Loss | -COOH (45 Da) |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The phenyl and pyrimidine rings, along with the carboxylic acid groups, constitute a conjugated π-system.

Table 2: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 350 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Table 3: Crystallographic Data for the Related Compound Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | C222₁ | |

| a (Å) | 4.7425(3) | |

| b (Å) | 12.5852(9) | |

| c (Å) | 26.5080(18) | |

| V (ų) | 1582.14(19) | |

| Z | 4 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify its crystal phase. The resulting diffraction pattern is a fingerprint of the crystalline material. For novel materials, the experimental PXRD pattern is often compared with a pattern simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample. In the context of metal-organic frameworks and co-crystals involving dicarboxylic acids, PXRD is routinely used to confirm the formation of the desired crystalline product and to assess its stability under various conditions. A PXRD pattern for this compound would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes in its crystal structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from impurities and the assessment of its purity. The selection of a suitable chromatographic method, including the stationary and mobile phases, is crucial for achieving effective separation and accurate analysis. The acidic nature of the two carboxylic acid groups and the aromatic character of the phenyl and pyrimidine rings are key molecular features that govern its behavior in various chromatographic systems.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography serves as a rapid, simple, and cost-effective method for the qualitative analysis of "this compound." It is particularly useful for monitoring reaction progress, identifying the presence of the compound in a mixture, and getting a preliminary indication of its purity.

General Methodology:

For a compound like "this compound," a polar stationary phase, such as silica (B1680970) gel or alumina, is typically employed. libretexts.org The choice of the mobile phase is critical and is determined by the polarity of the analyte. Given the polar nature of the dicarboxylic acid, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297), methanol, or acetic acid) is generally used. The addition of a small amount of acid, like acetic or formic acid, to the mobile phase can suppress the ionization of the carboxylic acid groups, leading to less streaking and more defined spots on the TLC plate.

Visualization of the spots after development is typically achieved under UV light, as the aromatic rings in the molecule are expected to be UV-active. libretexts.org Chemical staining reagents can also be used for visualization, particularly those that react with carboxylic acids or nitrogen-containing heterocyclic compounds.

Expected Research Findings:

In a typical TLC analysis, the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For "this compound," the Rf value would be highly dependent on the specific mobile phase composition. A more polar mobile phase would result in a higher Rf value, as it would have a stronger affinity for the compound, moving it further up the plate. Conversely, a less polar mobile phase would lead to a lower Rf value. By comparing the Rf value of a sample to that of a known standard of "this compound" run on the same plate, one can tentatively identify the compound. The presence of multiple spots would indicate the presence of impurities.

Interactive Data Table: Illustrative TLC Systems for Carboxylic Acids

| Stationary Phase | Mobile Phase Composition (v/v/v) | Detection Method | Potential Application |

| Silica Gel 60 F254 | Toluene / Ethyl Acetate / Formic Acid (5:4:1) | UV (254 nm) | Separation from less polar impurities |

| Alumina | Chloroform / Methanol / Acetic Acid (8:1:1) | Iodine Vapor | General purity assessment |

| Cellulose | n-Butanol / Acetic Acid / Water (4:1:1) | Bromocresol Green Spray | Specific for acidic compounds |

Note: This table represents typical systems used for the analysis of aromatic carboxylic acids and serves as a guide. Optimal conditions for "this compound" would require experimental validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the quantitative analysis and purification of "this compound." It offers high resolution, sensitivity, and reproducibility.

General Methodology:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds like "this compound." researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 silica gel), and the mobile phase is polar. researchgate.net A typical mobile phase would consist of an aqueous component (water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.net The use of a buffer, often containing an acid like trifluoroacetic acid (TFA) or formic acid, is crucial to control the pH and ensure the carboxylic acid groups are in a consistent ionization state, which leads to sharp, symmetrical peaks. nih.govmdpi.com

Detection is most commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the phenyl and pyrimidine rings.

Expected Research Findings:

An HPLC analysis of "this compound" would yield a chromatogram showing a peak at a specific retention time. The retention time is characteristic of the compound under the given chromatographic conditions (column, mobile phase, flow rate, and temperature). The area of the peak is proportional to the concentration of the compound, allowing for accurate quantification. The purity of the sample can be assessed by the presence of any additional peaks, which would correspond to impurities. Method development would involve optimizing the mobile phase composition to achieve good separation between the peak for "this compound" and any potential impurities.

Interactive Data Table: Illustrative HPLC Conditions for Pyrimidine and Carboxylic Acid Derivatives

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Class |

| C18 (4.6 x 150 mm, 5 µm) | Acetonitrile / Water with 0.1% TFA (Gradient) | 1.0 | UV at 254 nm | Pyrimidine derivatives researchgate.net |

| C8 (4.6 x 250 mm, 5 µm) | Methanol / 20 mM Phosphate Buffer pH 3.0 (Isocratic) | 0.8 | UV at 220 nm | Aromatic carboxylic acids |

| Phenyl-Hexyl (4.6 x 100 mm, 3 µm) | Acetonitrile / 0.05 M Formic Acid (Gradient) | 1.2 | UV at 260 nm | Nitrogen-containing heterocycles |

Note: This table provides examples of HPLC conditions used for related classes of compounds. The specific conditions for "this compound" would need to be determined experimentally.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

No specific studies utilizing quantum chemical calculations for 2-Phenylpyrimidine-4,5-dicarboxylic acid have been found in the reviewed literature. Methodologies such as DFT and TD-DFT, which are standard for these types of analyses, have been applied to other pyrimidine (B1678525) derivatives, but not to the target compound.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Ground States

There is no available research detailing the DFT-optimized geometry or the electronic ground state properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Information regarding the excited state properties of this compound from TD-DFT calculations is not present in the current body of scientific literature.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

As no computational studies have been published, there is no information on the basis sets or exchange-correlation functionals that would be appropriate for or have been used to study this compound.

Molecular Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Reactivity Indices

A Frontier Molecular Orbital analysis, including the determination of the HOMO-LUMO energy gap and associated reactivity indices for this compound, has not been reported in the searched scientific articles.

Natural Bond Orbital (NBO) Analysis for Stabilization Mechanisms and Electron Delocalization

There are no published NBO analysis results that would provide insight into the stabilization mechanisms and electron delocalization within the this compound molecule.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a vital tool in computational chemistry that illustrates the charge distribution across a molecule. It is calculated using density functional theory (DFT) methods to predict how a molecule will interact with other chemical species. researchgate.netorientjchem.org The ESP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive electrostatic potential (electron-poor). Green and yellow represent intermediate or neutral potential zones. researchgate.netresearchgate.net

For this compound, the ESP map would reveal distinct regions of charge.

Negative Potential (Red): The most electron-rich areas are localized on the electronegative oxygen atoms of the two carboxylic acid groups and, to a lesser extent, on the nitrogen atoms of the pyrimidine ring. These sites are susceptible to electrophilic attack and are the primary locations for forming hydrogen bonds as acceptors.

Positive Potential (Blue): The most electron-poor regions, and therefore the most positive potential, are found on the acidic hydrogen atoms of the carboxylic acid groups. This high positive potential indicates their propensity to be donated as protons, highlighting the compound's acidic nature. wuxiapptec.com

Neutral/Intermediate Potential (Green/Yellow): The phenyl and pyrimidine rings' carbon skeletons would largely exhibit intermediate potential.

This charge distribution is critical for predicting the molecule's intermolecular interactions, reactivity, and how it might orient itself within a biological receptor site.

Vibrational Frequency Analysis and Spectroscopic Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. When combined with theoretical calculations, typically using DFT (e.g., at the B3LYP/6-311++G(d,p) level), a detailed assignment of vibrational modes can be achieved. nih.govresearchgate.net The theoretical calculations help in assigning the experimentally observed spectral bands to specific molecular motions. nih.gov For this compound, the characteristic vibrational frequencies can be predicted for its key functional groups.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Reference |

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) | royalsocietypublishing.org |

| Phenyl/Pyrimidine | Aromatic C-H Stretch | 3000-3100 | orientjchem.org |

| Carboxylic Acid | C=O Stretch | 1680-1725 | iosrjournals.org |

| Pyrimidine/Phenyl | C=N & C=C Stretch | 1450-1610 | orientjchem.org |

| Carboxylic Acid | C-O Stretch / O-H Bend (in-plane coupled) | 1210-1440 | royalsocietypublishing.org |

| Carboxylic Acid | O-H Bend (out-of-plane) | 920-950 | royalsocietypublishing.org |

This table presents expected ranges based on data from related compounds and general spectroscopic principles.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques used to predict and analyze the behavior of molecules at an atomic level.

Molecular Docking Studies for Investigating Molecular Interactions and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.net This technique is instrumental in drug discovery for screening potential drug candidates. For derivatives of the 2-phenylpyrimidine (B3000279) scaffold, docking studies have been used to investigate their potential as inhibitors for various enzymes. For instance, 2-phenylpyrimidine derivatives have been docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi. nih.gov

The process involves computationally placing the ligand into the binding site of the target protein and calculating a score, often in kcal/mol, that estimates the binding affinity. The results reveal key interactions, such as:

Hydrogen Bonds: Formed between the carboxylic acid groups of the ligand and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the phenyl and pyrimidine rings of the ligand and nonpolar residues of the target.

Pi-Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine or Tyrosine.

Table 2: Example Findings from Docking Studies of Related Pyrimidine Derivatives

| Compound Class | Protein Target | Key Findings | Source Reference |

| Phenylpyrimidine Derivatives | CYP51 | Identification of binding modes to guide the synthesis of more potent antifungal agents. | nih.gov |

| Pyrimidine-2-thione Derivatives | H-RAS Protein | Binding energies ranged from -5.6 to -11.16 kcal/mol, identifying potent antineoplastic candidates. | |

| Dihydropyrimidine (B8664642) Hybrids | DPP-4 | Docking studies helped verify the binding properties and structural features required for inhibitory activity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations track the atomic movements of the system, providing insights into its conformational flexibility and stability. nih.gov

An MD simulation of a this compound derivative complexed with a protein would involve placing the docked structure in a simulated aqueous environment and observing its behavior over tens to hundreds of nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand is monitored over time. A stable RMSD value suggests the complex remains in a stable conformation.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible and which are stable. High RMSF values indicate greater flexibility.

These simulations are crucial for validating docking results and assessing the stability of the predicted binding interactions under more realistic, dynamic conditions.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net This is a fundamental concept in medicinal chemistry, often referred to as QSAR (Quantitative Structure-Activity Relationship) when the property being predicted is a biological activity. nih.govresearchgate.net

For a series of derivatives based on the this compound scaffold, a QSPR model could be developed to predict attributes like antifungal activity. The process involves:

Calculating Descriptors: For each molecule in a series, various numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation linking the descriptors to the observed property. nih.gov

Validation: The model's predictive power is tested using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Such models allow researchers to predict the properties of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov

Solvent Effects on Electronic Structure and Reactivity

The properties and behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Solvents can alter both the electronic structure, which affects spectroscopic properties, and the chemical reactivity.

The electronic absorption spectrum of the compound can shift depending on the solvent's polarity, a phenomenon known as solvatochromism. The interaction between the solvent and the molecule's ground and excited states can change the energy gap between them. For instance, polar solvents might stabilize a polar excited state more than the ground state, leading to a shift in the absorption maximum.

Solvent properties also impact chemical reactivity, particularly for the dicarboxylic acid functional groups. rsc.org

Polarity and Protic/Aprotic Nature: Polar protic solvents (like water or ethanol) can engage in hydrogen bonding with the carboxylic acid groups, influencing their acidity (pKa values) and the reaction rates of processes like esterification.

Computational Modeling: The effect of solvents can be computationally modeled using methods like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., SMD or PCM). These calculations can predict how the activation energy of a reaction changes from the gas phase to a solution phase.

Understanding solvent effects is critical for controlling reaction outcomes and for interpreting spectroscopic data accurately.

Coordination Chemistry and Material Science Applications

Ligand Design Principles for 2-Phenylpyrimidine-4,5-dicarboxylic Acid

The design of metal complexes using this compound is guided by the predictable coordination behavior of its distinct functional moieties.

The two adjacent carboxylic acid groups are primary sites for metal coordination. Upon deprotonation, the resulting dicarboxylate moiety can engage with metal centers in several ways. mdpi.com The versatility of dicarboxylate ligands allows them to act as bridges between metal centers or as chelating agents to a single metal ion. mdpi.comresearchgate.net

Common coordination modes for dicarboxylate groups include:

Chelation: Both carboxylate groups bind to the same metal center, forming a stable ring. This is particularly favored by the adjacent positioning of the carboxylates in the 4 and 5 positions of the pyrimidine (B1678525) ring.

Bridging: The carboxylate groups can bridge two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.combuffalo.edu Carboxylic acids are key building blocks for these materials due to their thermal stability and rich coordination chemistry. nih.gov

The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (e.g., temperature and solvent), and the presence of other ancillary ligands. buffalo.edu

Table 1: Common Coordination Modes of Dicarboxylate Ligands

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | Only one oxygen atom from one carboxylate group binds to the metal. | Often leads to discrete complexes or simple chains. |

| Bidentate Chelate | Both oxygen atoms of a single carboxylate group bind to the same metal ion. | Forms a stable 4-membered ring. |

| Bidentate Bridging (syn-syn) | Both oxygen atoms of a single carboxylate group bridge two metal ions. | Can lead to paddle-wheel structures and robust frameworks. |

| Bidentate Bridging (syn-anti) | One oxygen atom bridges two metal ions while the other is terminal. | Results in chain or layer structures. |

| Multi-metal Bridging | The two separate carboxylate groups of the dicarboxylate ligand bridge different metal ions. | Essential for forming high-dimensional MOFs and coordination polymers. nih.gov |

This table is generated based on established principles of carboxylate coordination chemistry.

The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions, which are potential sites for metal coordination. nih.gov These nitrogen atoms are nucleophilic and can form coordinate bonds with a variety of metal ions, particularly transition metals. cuni.czumich.edu

The N3 atom of pyrimidine bases, in particular, exhibits a high affinity for metal cations. cuni.cz The involvement of these nitrogen atoms in coordination can significantly influence the resulting structure, often working in concert with the carboxylate groups to create multidentate binding pockets. This can lead to the formation of polynuclear complexes or increase the dimensionality and stability of coordination polymers. nih.gov The coordination of a metal to one site can also alter the affinity for binding at a secondary site on the same ligand. libretexts.org

The phenyl group attached at the 2-position of the pyrimidine ring is not typically involved in direct coordination. However, it exerts a significant influence on the structure of the resulting metal complexes through steric and supramolecular effects. acs.orgnih.gov

Steric Hindrance: The bulky phenyl group can sterically hinder the approach of metal ions or other ligands, influencing the coordination geometry around the metal center. researchgate.net This can affect the final topology of a coordination polymer by directing the self-assembly process.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt under suitable conditions, often employing solvothermal or hydrothermal methods. nih.gov

Due to its multiple coordination sites (two carboxylates and two nitrogens) and its rigid structure, this compound is an excellent candidate for the construction of coordination polymers and MOFs. nih.govmdpi.com These materials are crystalline solids built from metal ions or clusters linked together by organic ligands. frontiersin.org

The self-assembly process, driven by the coordination between the metal ions and the ligand, can lead to a wide variety of network topologies, ranging from 1D chains and 2D layers to complex 3D frameworks. nih.govrsc.org The resulting MOFs can possess porous structures with potential applications in gas storage, separation, and catalysis. mdpi.com The synthesis often involves reacting a metal salt with the dicarboxylic acid ligand, sometimes with the aid of an ancillary ligand to modify the final structure. nih.govrsc.org

Table 2: Examples of MOFs Synthesized from Related Dicarboxylate Ligands

| Ligand | Metal Ion | Resulting Structure Type | Reference |

|---|---|---|---|

| Pyridine-2,5-dicarboxylic acid | Co(II) | 2D Coordination Polymer | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | Zn(II) | 1D Zigzag Chain | nih.gov |

| Pyridine-2,6-dicarboxylic acid | Nd(III) | 3D Microporous Polymer | nih.gov |

| 1,2,4-Triazole-3,5-dicarboxylic acid | Mn(II), Co(II) | 1D Chains | rsc.org |

This table illustrates the structural diversity achievable with similar nitrogen-containing dicarboxylate ligands.

Transition metals are particularly well-suited for complexation with this compound due to their variable coordination numbers and affinity for both oxygen and nitrogen donor atoms. nih.govmdpi.com Metals such as manganese, cobalt, nickel, copper, and zinc can form stable complexes with this ligand. rsc.orgrsc.org

The coordination environment around the transition metal is determined by the binding modes of the ligand. For instance, the ligand could act as a tridentate donor using one nitrogen and both carboxylates, or it could bridge multiple metal centers to form polynuclear complexes or extended networks. nih.gov The characterization of these complexes is typically performed using techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis. rsc.org

Luminescent Lanthanide Complexes and Frameworks

The dicarboxylate derivatives of 2-phenylpyrimidine (B3000279) are effective ligands for sensitizing lanthanide(III) ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), to produce highly luminescent materials. The ligand absorbs ultraviolet light efficiently and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process is known as the "antenna effect."

Research into closely related structures, such as 2-phenylpyrimidine-4,6-dicarboxylic acid (H₂ppmdc), has led to the synthesis of novel luminescent lanthanide frameworks. rsc.org For instance, coordination compounds with the general formulas {[Eu(ppmdc)(phen)(C₂O₄)₀.₅]·0.5H₂O} and [Tb(ppmdc)(benzoate)(phen)] have been successfully synthesized. rsc.org X-ray diffraction analysis of these compounds reveals that they contain carboxylate-bridged dimer units. rsc.org However, the specific coordination environments of the lanthanide ions, the bridging modes of the carboxylate groups, and the way the dimeric units are linked differ based on the synthesis conditions and co-ligands used. rsc.org

In some structures, the bulky phenyl group on the pyrimidine ring can create steric hindrance, preventing the nitrogen atoms of the pyrimidine from coordinating with the metal center. mdpi.com This forces the ligand to adopt specific coordination modes, influencing the final structure and properties of the framework. mdpi.com The coordination environment around the lanthanide ion is a dominant factor affecting the luminescence behavior of the resulting solid-state materials. rsc.org

Development of Advanced Functional Materials

The coordination complexes derived from 2-phenylpyrimidine dicarboxylic acids are foundational for creating a variety of advanced functional materials.

Optical and Luminescent Materials

Complexes formed with lanthanide ions like Eu³⁺ and Tb³⁺ exhibit strong, characteristic luminescence. Eu³⁺ complexes typically show a vibrant red emission, while Tb³⁺ complexes display a bright green emission. rsc.org The efficiency of this luminescence, quantified by the luminescence lifetime and quantum yield, is highly dependent on the molecular structure of the complex. rsc.org

Factors influencing the photoluminescent behavior include:

Coordination Environment: The specific geometry and types of atoms coordinated to the lanthanide ion significantly impact the luminescent properties. rsc.org

Energy Transfer Efficiency: The suitability of the ligand as an antenna is crucial. For example, studies on the related 2-phenylpyrimidine-4-carboxylic acid (Hppmc) ligand show it is a more effective sensitizer (B1316253) for the Tb³⁺ ion than for the Eu³⁺ ion. rsc.org

The combination of different ligands and reaction conditions allows for the fine-tuning of the structure and, consequently, the luminescence of these materials. rsc.org

| Lanthanide Ion | Typical Emission Color |

| Europium (Eu³⁺) | Red |

| Terbium (Tb³⁺) | Green |

Magnetic Materials (if applicable to specific complexes)

While the primary application of these specific lanthanide complexes is in luminescence, related lanthanide-organic frameworks can exhibit interesting magnetic properties. For example, lanthanide coordination polymers based on 2-propyl-1H-imidazole-4,5-dicarboxylate and oxalate (B1200264) have shown weak but significant ferromagnetic couplings between adjacent magnetic centers. acs.org However, for complexes involving 2-phenylpyrimidine-4,6-dicarboxylic acid, the bulky phenyl substituent can hinder the type of coordination that might lead to significant magnetic properties. mdpi.com Currently, there is limited information in the searched literature specifically documenting the magnetic properties of complexes derived from this compound.

Application in Chemical Sensors (if applicable)

The luminescence of coordination polymers can be sensitive to the presence of external chemical species, opening the door for their use as chemical sensors. For example, some Zinc(II) metal-organic coordination polymers have been shown to detect specific organic molecules through changes in their fluorescence. rsc.org While the principle is well-established, specific applications of lanthanide complexes based on this compound as chemical sensors are not extensively documented in the available research.

Corrosion Inhibition Studies for Related Phenylpyrimidine Derivatives

Pyrimidine derivatives are recognized as effective and environmentally friendly corrosion inhibitors for metals and alloys. researchgate.net Their protective action stems from their ability to adsorb onto the metal surface, forming a film that acts as a barrier to corrosive agents like oxygen and moisture. researchgate.netnih.gov

The effectiveness of these organic inhibitors is attributed to several molecular features:

Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons facilitates coordination with the metal surface. researchgate.net

Aromatic Rings: The π-electrons of the pyrimidine and phenyl rings provide additional sites for adsorption onto the metal. researchgate.netnih.gov

These molecules can inhibit both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. nih.gov The formation of this stable, adsorbed protective layer significantly reduces the corrosion rate. researchgate.net While studies may not focus specifically on this compound, the general principles of pyrimidine derivatives strongly suggest its potential in corrosion inhibition applications. researchgate.netnih.gov

Future Research Directions and Academic Outlook

Exploration of Green Chemistry Methodologies for Synthesis

The future synthesis of 2-Phenylpyrimidine-4,5-dicarboxylic acid and its derivatives is anticipated to heavily lean on green chemistry principles to enhance efficiency and sustainability. Traditional synthetic routes for pyrimidine-based compounds often involve harsh reaction conditions, toxic solvents, and lengthy procedures. biotage.co.jp Modern approaches, however, are shifting towards more environmentally benign methods.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. researchgate.netresearchgate.net For the synthesis of pyrimidine (B1678525) derivatives, microwave irradiation can facilitate key cyclocondensation reactions. researchgate.net A potential green synthesis for a precursor to the title compound could involve a microwave-assisted Biginelli or a related multicomponent reaction, which are known for their atom economy. Research into microwave-assisted synthesis of similar compounds, such as 2,4,6-trisubstituted pyrimidines, has shown high yields in short reaction times. researchgate.net

Solvent-Free Synthesis: Another promising green methodology is the use of solvent-free or mechanochemical synthesis. mdpi.com These methods reduce the environmental impact associated with solvent use and can sometimes lead to the formation of novel crystalline phases. A study on the synthesis of pyrimidine derivatives under solvent-free conditions demonstrated good to excellent yields through a simple, mild, and efficient procedure. A solvent-free, oven-heated synthesis of a metal-organic framework from pyrimidine-4,6-dicarboxylic acid has been reported with a high yield of 90%. eurekaselect.com This approach could be adapted for the synthesis of coordination polymers based on this compound.

Table 1: Comparison of Conventional and Potential Green Synthesis Methods for Pyrimidine Dicarboxylic Acid Derivatives

| Method | Typical Conditions | Advantages | Potential Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvents (e.g., ethanol, DMF) for several hours. | Well-established procedures. | Variable | drugbank.com |

| Microwave-Assisted | Microwave irradiation at a specific temperature and power for minutes. researchgate.net | Rapid reaction rates, higher yields, reduced byproducts. researchgate.netresearchgate.net | 49-83% | researchgate.net |

| Solvent-Free (Mechanochemical/Thermal) | Grinding of reactants or heating in the absence of a solvent. eurekaselect.com | Reduced solvent waste, potential for novel products, high efficiency. eurekaselect.com | ~90% | eurekaselect.com |

This table presents generalized data based on similar pyrimidine derivatives to illustrate the potential of green chemistry approaches for this compound.

Advanced Characterization Techniques for Complex Assemblies

Given its structural features, this compound is an ideal candidate for constructing complex assemblies such as metal-organic frameworks (MOFs) and coordination polymers. The detailed characterization of these materials is crucial for understanding their structure-property relationships.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Pyrimidine-Based MOF

| Parameter | Value |

|---|---|

| Chemical Formula | {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ |

| Crystal System | Cubic |

| Space Group | Ia-3d |

| a (Å) | 33.358(3) |

| Volume (ų) | 37111(6) |

| Z | 16 |

| Density (calculated) (g/cm³) | 3.968 |

| μ (mm⁻¹) | 35.53 |

| F(000) | 22784 |

Data extracted from a study on a MOF constructed from pyrimidine-4,6-dicarboxylic acid (pmdc) and lead(II), serving as an example of the type of data that would be sought for assemblies of this compound. eurekaselect.comnih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR): While SC-XRD provides a static picture of the crystalline structure, ssNMR offers insights into the local environment and dynamics of the framework. nih.gov For MOFs derived from this compound, ssNMR could be used to confirm the presence of the organic linker, probe the coordination of the carboxylate groups to the metal centers, and study the interactions with guest molecules within the pores. nih.gov

Development of Novel Computational Models for Predicting Material Properties

Computational modeling is becoming an indispensable tool in materials science for predicting the properties of hypothetical materials before their synthesis, thus guiding experimental efforts.

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic properties of the this compound ligand itself, as well as the properties of the resulting MOFs. researchgate.netnih.gov For the ligand, DFT can provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its coordination behavior. nih.govmdpi.com For MOFs, DFT can be used to predict their stability, electronic band structure, and gas adsorption properties.

Table 3: Exemplary Calculated Quantum Chemical Parameters for a Pyridine Dicarboxylic Acid

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.12 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.67 |

| Ionization Potential (I) | 7.12 |

| Electron Affinity (A) | 2.45 |

These values are for 2,3-Pyridinedicarboxylic acid, calculated using DFT at the B3LYP/6-311G(d,p) level, and serve as an example of the type of data that could be generated for this compound to predict its reactivity. researchgate.net

Machine Learning and High-Throughput Screening: The vast number of possible MOF structures that can be assembled from a given ligand makes exhaustive experimental synthesis impractical. High-throughput computational screening, often coupled with machine learning algorithms, can rapidly assess large databases of hypothetical MOFs to identify candidates with desired properties, such as high gas storage capacity or specific catalytic activity. By developing computational models for MOFs based on this compound, researchers could accelerate the discovery of new functional materials. researchgate.net

Interdisciplinary Research in Inorganic and Organic Materials Science

The unique combination of an inorganic metal component and an organic ligand like this compound places the resulting materials at the intersection of inorganic and organic chemistry. This interdisciplinary nature opens up a wide range of research opportunities.

Functional Hybrid Materials: The resulting MOFs or coordination polymers can be considered inorganic-organic hybrid materials, where the properties can be tuned by modifying either the metal center or the organic ligand. For instance, the introduction of the phenyl group in this compound could lead to materials with enhanced thermal stability or specific host-guest interactions due to π-π stacking. Research on other hybrid materials has shown that the organic component plays a crucial role in determining the final properties of the material.

Sensing and Catalysis: The porous nature of MOFs derived from this ligand could be exploited for applications in chemical sensing or catalysis. The pyrimidine and phenyl functional groups could be designed to interact selectively with specific analytes, leading to a measurable change in the material's properties, such as its luminescence. Furthermore, the metal nodes can act as catalytic sites, with the organic framework providing a selective environment for chemical reactions.

Q & A

Q. What are the common synthetic routes for 2-Phenylpyrimidine-4,5-dicarboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, esterification, and acid hydrolysis. For example:

- Cyclization of precursors : Start with substituted pyrimidine intermediates and introduce phenyl groups via cross-coupling reactions.

- Carboxylation : Use CO₂ under strong basic conditions to convert mono-carboxylic acid derivatives to dicarboxylic acids, as demonstrated in the synthesis of furan-2,5-dicarboxylic acid (73% yield) .

- Ester hydrolysis : Hydrolyze ester-protected intermediates (e.g., dimethyl esters) using HCl or H₂SO₄ to yield the free dicarboxylic acid .

Q. Key Optimization Parameters :

| Step | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Carboxylation | KOH/CO₂ | 80°C | 73% |

| Ester hydrolysis | HCl (2N) | 80°C | 82% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm proton environments and carbon connectivity. For example, ester derivatives show characteristic peaks for methyl/methylene groups (δ 3.8–4.3 ppm) and aromatic protons (δ 7.2–8.5 ppm) .

- IR spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) functional groups .

- Single-crystal XRD : Resolve molecular geometry and hydrogen-bonding interactions. Refinement tools like SHELXL are critical for accurate structural determination .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Design : The compound’s dual carboxylate groups enable coordination with metal ions (e.g., Zn²+, Ln³+) to form porous frameworks. For example, similar ligands like 2-phenylimidazole-4,5-dicarboxylic acid form proton-conductive MOFs .

- Reaction Conditions : Optimize solvent (DMF/water mixtures), pH, and temperature (80–120°C) to control framework topology .

- Characterization : Use TGA for thermal stability analysis and luminescence spectroscopy to study MOF properties .

Q. What strategies are effective in resolving contradictions in crystallographic data during structural refinement?

Methodological Answer:

Q. Example Workflow :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å).

Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data .

Validation : Match Hirshfeld surfaces with crystallographic distances .

Q. How can reaction conditions be optimized to improve the yield of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.